Propargyl-PEG3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

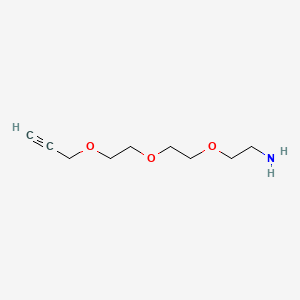

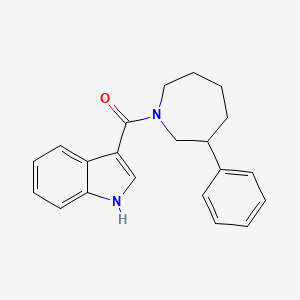

Propargyl-PEG3-amine is a PEG linker that is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The propargyl group reacts with azides in copper catalyzed azide-alkyne Click Chemistry .

Synthesis Analysis

Propargylamines are important classes of alkyne coupled amine compounds used in heterocyclic chemistry and pharmaceuticals chemistry . One of the straightforward approaches for the synthesis of this class of compound is A3 coupling, a three-component coupling reaction among aldehyde, alkyne (terminal acetylene) and amine .Molecular Structure Analysis

The structures of these benzoxazines are characterized using NMR, FT-IR and HR-MS spectra, which indicate the successful incorporation of the reactive oxazine ring and the propargyl group into the molecular structure of each monomer .Chemical Reactions Analysis

Propargylamines are a class of compounds with many pharmaceutical and biological properties. A green approach to synthesize such compounds is very relevant . This review aims to describe the solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 187.24 . It is stored in a dark place, sealed in dry, at 2-8°C . Its physical form is liquid .Aplicaciones Científicas De Investigación

Polymer Modification and Drug Delivery

A study by Engler et al. (2011) developed pH-responsive synthetic polypeptides based on poly(γ-propargyl L-glutamate) (PPLG) and poly(ethylene glycol-b-γ-propargyl L-glutamate) (PEG-b-PPLG). These were functionalized with various amine moieties, including propargyl-PEG3-amine, to create new structures with specific interactions and behaviors. Their application in drug and gene delivery systems was demonstrated, particularly in nucleic acid encapsulation and reversible micellization (Engler et al., 2011).

Gene Delivery Enhancement

Yu et al. (2011) synthesized propargyl amine cored poly(amido amine) (PAMAM) dendrons and modified them for targeted gene delivery. The study showed that the conjugation of epidermal growth factor (EGF) and polyethylene glycol (PEG) to these dendrons via click chemistry significantly enhanced gene transfer efficiency, demonstrating this compound's potential in improving targeted gene delivery systems (Yu et al., 2011).

Enzymatic Synthesis

Liu et al. (2021) reported an enzymatic platform for the enantioselective propargylic amination of alkynes using cytochrome P450 variants. This biocatalytic process, which can include this compound, is efficient and selective, demonstrating the potential of enzymatic methods in the synthesis of propargyl amines for pharmaceutical applications (Liu et al., 2021).

Biocompatible Hydrogel Formation

Brandl et al. (2007) investigated the use of poly(ethylene glycol) (PEG) based hydrogels, potentially incorporating this compound, for intraocular applications. The study highlighted the formation of transparent hydrogels suitable as vitreous substitutes or intraocular drug release systems, showcasing another biomedical application of this compound (Brandl et al., 2007).

Green Chemistry in Organic Synthesis

Kumar et al. (2006) discussed the use of polyethylene glycol (PEG) as a non-toxic, environmentally friendly reaction medium for conjugate addition reactions, including those involving this compound. This research supports the role of this compound in promoting green chemistry practices in organic synthesis (Kumar et al., 2006).

Synthesis of Novel Compounds

Donnelly et al. (2019) developed a novel flow process for the synthesis of propargylic amines, highlighting the importance of this compound as a multifunctional building block in the synthesis of heterocyclic entities and drug-like compounds (Donnelly et al., 2019).

Mecanismo De Acción

Target of Action

Propargyl-PEG3-amine is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins .

Mode of Action

This compound operates by connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This compound contains an Alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This process allows the formation of a stable triazole linkage .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . By exploiting this system, the compound can selectively degrade target proteins . The downstream effects of this process include the regulation of various cellular processes, such as cell cycle progression, signal transduction, and responses to oxidative stress .

Pharmacokinetics

PEGylation, the process of attaching Polyethylene Glycol (PEG) to molecules, can improve a compound’s water solubility, stability, and resistance to metabolic degradation .

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific proteins targeted. For instance, if the target protein is involved in cell cycle regulation, its degradation could potentially halt the proliferation of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAc) can be affected by the presence of oxygen and the pH of the environment . Additionally, the compound’s stability and efficacy may be influenced by temperature and light exposure .

Safety and Hazards

Direcciones Futuras

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . This review does not summarize the biological activities of heterocycles and the historical application of propargyl compounds in the synthesis of heterocycles, but updates the most significant progress of the past two decades .

Análisis Bioquímico

Biochemical Properties

Propargyl-PEG3-amine plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . Therefore, this compound interacts with these proteins and enzymes during the formation of PROTACs .

Cellular Effects

The effects of this compound on cells are primarily related to its role in the synthesis of PROTACs . By facilitating the degradation of specific target proteins, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its involvement in the synthesis of PROTACs . It binds to molecules containing Azide groups through copper-catalyzed azide-alkyne cycloaddition (CuAAc) . This process can lead to changes in gene expression and enzyme activity by promoting the degradation of target proteins .

Metabolic Pathways

Propiedades

IUPAC Name |

2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREICTHRFCQNJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)pyridine-4-carboxamide](/img/structure/B2756383.png)

![N-[(4-fluorophenyl)methyl]-4-oxo-3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2756384.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2756385.png)

![2-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2756394.png)

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2756398.png)

![2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2756402.png)

![1-(4-fluorophenyl)-4-isopropyl-7-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2756406.png)